2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,4-difluorophenyl)aceticacid
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Overview
Description
2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a methylamino group, and a difluorophenyl group. This compound is often used in organic synthesis and research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is efficient and sustainable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Substitution: Strong acids like trifluoroacetic acid and hydrochloric acid are used for deprotection of the BOC group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid involves the selective protection and deprotection of the amine group. The BOC group is added to the amine under basic conditions and can be removed using strong acids . This selective protection allows for the synthesis of complex molecules by preventing unwanted reactions at the amine group.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxycarbonyl)(methyl)amino]benzoic acid
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid is unique due to the presence of the difluorophenyl group, which imparts distinct chemical properties and reactivity compared to other BOC-protected compounds. This uniqueness makes it valuable in specific synthetic applications and research.
Biological Activity
The compound 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid, also known as a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula: C14H19F2N1O4
- Molecular Weight: Approximately 303.31 g/mol
- Structure: The compound features a Boc protective group, a methylamino functional group, and a difluorophenyl moiety which may influence its biological interactions.
Anticancer Activity
Research indicates that compounds similar to 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.41 | Induction of apoptosis |
HepG2 | 9.71 | Cell cycle arrest |
PC3 | 2.29 | Inhibition of angiogenesis |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and inhibition of angiogenesis, making it a candidate for further development in cancer therapeutics .
Antibacterial Activity
The antibacterial potential of related compounds has also been explored. For example, derivatives have shown activity against various bacterial strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics:
Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
E. faecalis | 40 | 29 |
P. aeruginosa | 50 | 24 |
This suggests that structural modifications, such as the inclusion of the Boc group and difluorophenyl moiety, enhance the compound's binding affinity to bacterial targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The difluorophenyl group enhances electronic properties that may lead to increased binding affinity with target proteins. Additionally, the Boc protecting group allows for selective modifications that can optimize pharmacological profiles for therapeutic use .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Cancer Cell Lines: A study evaluated the anticancer effects of various Boc-protected amino acid derivatives on human leukemia cells. Results indicated significant cytotoxicity with IC50 values as low as 1.50 µM for certain derivatives .
- Antibacterial Efficacy: Another study assessed the antibacterial properties of related compounds against resistant strains of bacteria. The results demonstrated that modifications led to enhanced potency compared to traditional antibiotics .
Properties
Molecular Formula |
C14H17F2NO4 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)9-6-5-8(15)7-10(9)16/h5-7,11H,1-4H3,(H,18,19) |
InChI Key |
INOGAMQWVNUXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=C(C=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
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